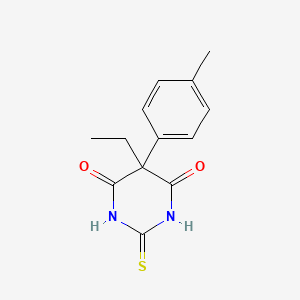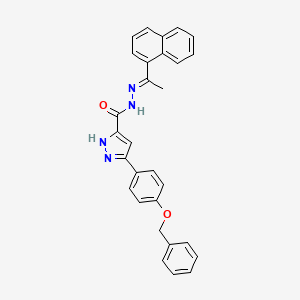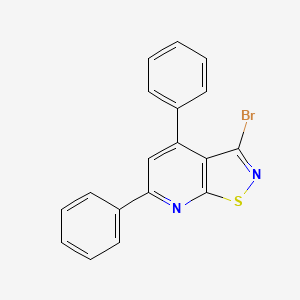![molecular formula C11H22O6P2 B11992795 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a complex organophosphorus compound It features a unique structure with two dioxaphosphinan rings, each containing a phosphorus atom bonded to an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phosphorus atoms are further oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the phosphorus-oxygen bonds to phosphorus-hydrogen bonds.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while reduction could produce phosphines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry
Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for incorporation into polymer matrices to enhance their properties.
作用機序
The mechanism by which 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its phosphorus atoms with target molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction often involves the formation of a stable phosphorus-oxygen or phosphorus-nitrogen bond, disrupting the normal function of the target molecule.
類似化合物との比較
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar dioxaphosphinan ring structure but with a chlorine substituent.
5,5-Dimethyl-2-oxo-1,3,2-dioxaphosphorinane: Lacks the additional dioxaphosphinan ring present in the target compound.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure.
Uniqueness
The uniqueness of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one lies in its dual dioxaphosphinan rings, which confer distinct chemical properties and reactivity. This structure allows for versatile applications in various fields, distinguishing it from simpler organophosphorus compounds.
特性
IUPAC Name |
2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6P2/c1-10(2)5-14-18(12,15-6-10)9-19(13)16-7-11(3,4)8-17-19/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXNPCMKYRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)CP2(=O)OCC(CO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)

![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)

![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

